molecular formula C17H18BrNO B5764078 N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide

N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide

Cat. No. B5764078
M. Wt: 332.2 g/mol
InChI Key: FQNKFLPVVOJMFN-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide, also known as N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It may also affect the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and affect the expression of certain genes. It may also have other effects on the body that are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide is that it has been shown to have anti-cancer properties. This makes it a promising compound for further research in the field of cancer treatment. However, there are also limitations to its use in lab experiments. For example, it may have toxic effects on certain cells and may not be suitable for use in certain types of experiments.

Future Directions

There are many potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide. Some possible areas of research include:
1. Further studies on the mechanism of action of the compound to better understand how it affects cancer cells and inflammation.
2. Development of new methods for synthesizing the compound that are more efficient and cost-effective.
3. Studies on the potential use of the compound in combination with other drugs or treatments for cancer and inflammatory diseases.
4. Research on the potential toxic effects of the compound on different types of cells and tissues.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound to better understand its effects on the body.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide is a promising compound that has potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further research in the treatment of these diseases. However, there are also limitations to its use in lab experiments, and further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide involves the reaction of 4-bromo-2,6-dimethylaniline with 3,4-dimethylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-10-5-6-14(7-11(10)2)17(20)19-16-12(3)8-15(18)9-13(16)4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNKFLPVVOJMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide

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